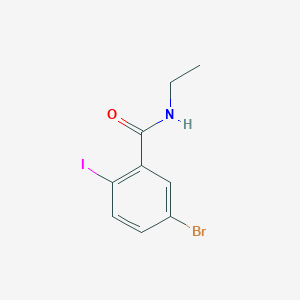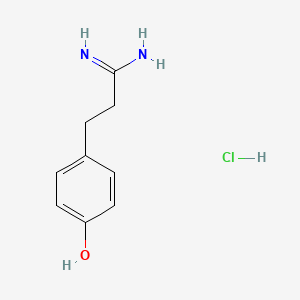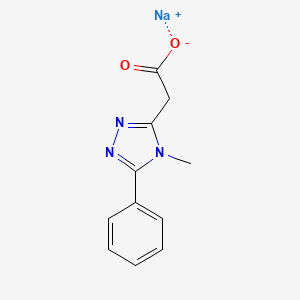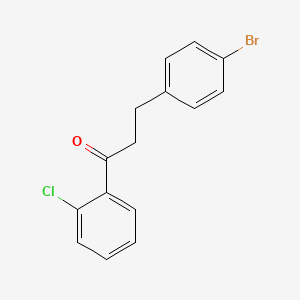
3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one
Overview
Description
3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one, also known as 4-bromo-2-chlorophenyl propan-1-one, is an organic compound with a molecular formula of C10H9BrClO. It is a colorless solid, soluble in organic solvents, and is used as a precursor to many pharmaceuticals. This compound is of particular interest due to its ability to act as an intermediate in the synthesis of many drugs, as well as its ability to act as a catalyst in certain reactions. In
Scientific Research Applications
Environmental Implications of Chlorophenols and Bromophenols
Chlorophenols and Bromophenols as Environmental Contaminants
Chlorophenols and bromophenols are widely recognized for their environmental presence due to industrial activities. These compounds have been evaluated for their toxicity and persistence in aquatic environments. Chlorophenols, for instance, exert moderate toxic effects on both mammalian and aquatic life, with their toxicity to fish upon long-term exposure being significant in certain cases. The persistence of these compounds in the environment varies, with the presence of adapted microflora significantly influencing their degradation rates (Krijgsheld & Gen, 1986).
Downstream Processing of Biologically Produced Diols
Research into the downstream processing of biologically produced diols, such as 1,3-propanediol, highlights the industrial application of chemical compounds in biotechnology. These diols have wide-ranging applications and are produced through microbial fermentation, with the separation process from the fermentation broth being a significant cost factor. This area of study presents an insight into the industrial relevance of chemical compounds in the production and purification processes of biologically significant molecules (Xiu & Zeng, 2008).
Industrial Applications and Environmental Concerns
Treatment of Pesticide Industry Wastewater
The pesticide production industry generates wastewater containing high concentrations of toxic pollutants, including chlorinated phenols. Treatment options for such wastewater are critical to preventing environmental contamination. Biological processes combined with granular activated carbon are used to treat these high-strength wastewaters, highlighting the industrial challenges and solutions associated with chemical compounds (Goodwin et al., 2018).
Degradation of Chlorinated Phenols by Zero Valent Iron
The use of zero valent iron and bimetallic systems for the degradation of chlorinated phenols in environmental remediation illustrates the application of chemical principles in addressing environmental pollutants. These systems offer efficient pathways for the dechlorination of such compounds, underscoring the intersection of chemistry and environmental engineering (Gunawardana et al., 2011).
properties
IUPAC Name |
3-(4-bromophenyl)-1-(2-chlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-6,8-9H,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSMDMIBWOPAME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201228071 | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201228071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one | |
CAS RN |
898761-68-7 | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201228071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



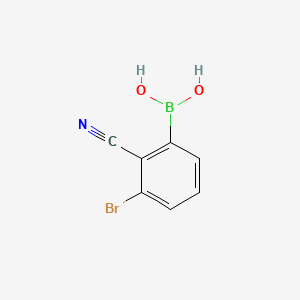
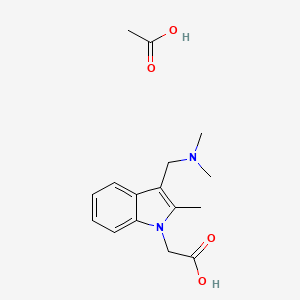
![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride](/img/structure/B1532163.png)
![3-[(4-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1532165.png)
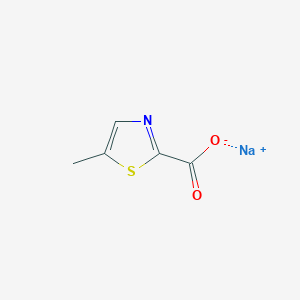
![Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1532170.png)
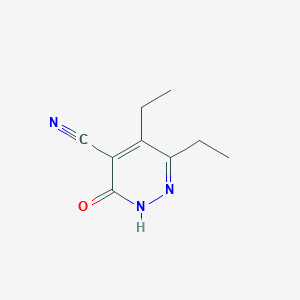
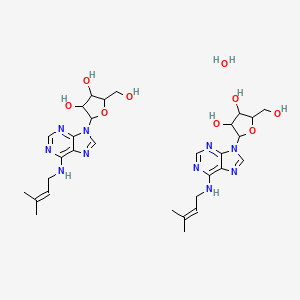
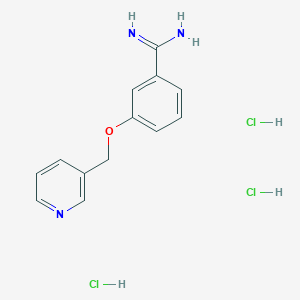
![3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1532178.png)
![2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride](/img/structure/B1532179.png)
